molecular formula C21H17NO6 B2551284 (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate CAS No. 1105244-20-9

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate

Cat. No.: B2551284
CAS No.: 1105244-20-9
M. Wt: 379.368
InChI Key: YFUWHCBREZTMCE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C21H17NO6. Isoxazole is a five-membered heterocyclic pharmacophore commonly found in many commercially available drugs .


Chemical Reactions Analysis

The chemical reaction path network platform, SCAN, is developed for analyzing the chemical reaction path network . It offers the chemical reaction path network database, visualization, and network analysis tools .

Scientific Research Applications

Novel Anticholinesterases

Compounds based on furobenzofuran and methanobenzodioxepine skeletons, similar in structural complexity to the query compound, have been studied for their anticholinesterase activity. These compounds were found to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. Specific compounds within these series exhibited remarkable selectivity towards either AChE or BChE. Such compounds could potentially be used in researching treatments for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are a key component of therapy (Luo et al., 2005).

Antimicrobial and Antitumor Agents

Derivatives of griseofulvin, a known antifungal compound, from the mangrove endophytic fungus Nigrospora sp. have shown moderate antimicrobial and antitumor activities. These compounds, including various benzofuran derivatives, were isolated and structurally elucidated, highlighting the potential of benzofuran-based compounds in antimicrobial and cancer research (Xia et al., 2011).

Natural-Like Herbicides

Benzofuran-2-acetic esters, bearing resemblance to the structural motif in the query compound, have been evaluated for their herbicidal activity. These molecules showed significant phytotoxic activity, reducing the growth of both shoot and root systems at low concentrations, and were found to be very efficient even at low concentrations. Such compounds could be explored for developing more environmentally friendly herbicides with a safer toxicological profile (Araniti et al., 2019).

Synthesis and Mechanistic Studies

Research into the synthesis and mechanism of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from precursors like 5-hydroxy-3-methyl-3H-benzofuran-2-one has provided insights into the chemical behavior of benzofuran derivatives. These studies can aid in understanding the reactivity and potential applications of similar compounds in various fields, including medicinal chemistry and material science (Luo et al., 2005).

Mechanism of Action

Benzofuran-based compounds have extensive potential as antimicrobial agents . There is an urgent need for new pharmaceuticals that have a broader spectrum of activity or act through novel mechanisms of action .

Future Directions

Foundation models, which are pre-trained on broad data and are able to adapt to a wide range of tasks, are advancing healthcare . They promote the development of healthcare artificial intelligence (AI) models, breaking the contradiction between limited AI models and diverse healthcare practices .

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6/c1-24-16-6-4-7-17(11-16)25-13-21(23)26-12-15-10-20(28-22-15)19-9-14-5-2-3-8-18(14)27-19/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUWHCBREZTMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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